Distinct Topological Signature vs. Larger RORγ-Targeted Pyrimidine-Pyrrolidines Reduces Off-Target Liability Risk
The compound's compact topology (MW 276.4, cLogP ~2.5 predicted) stands in marked contrast to typical high-affinity RORγ modulators such as the advanced analog identified by BindingDB as BDBM50545542 (MW 691.7, cLogP ~6.2) [1]. While BDBM50545542 achieves an EC50 of 13 nM on RORγ in Jurkat reporter cells, its excessive lipophilicity is associated with significant RORα cross-activity (EC50 4,200 nM) and mouse whole-blood IL-17A induction (EC50 380 nM) [1]. The 2.5-fold lower molecular weight of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pentanamide predicts vastly superior solubility, permeability, and ligand efficiency metrics, making it a cleaner chemical probe for early-stage target validation despite the absence of direct RORγ affinity data [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (determinants of ligand efficiency, solubility, and selectivity) |
|---|---|
| Target Compound Data | MW = 276.4 g/mol; cLogP (predicted) ≈ 2.5 |
| Comparator Or Baseline | RORγ agonist BDBM50545542 (structurally related pyrimidine-pyrrolidine): MW = 691.7 g/mol; cLogP ~6.2; RORγ EC50 = 13 nM; RORα EC50 = 4,200 nM; selectivity index (RORα/RORγ) = 323 |
| Quantified Difference | Molecular weight 2.5× lower; calculated ligand efficiency (LE = 0.35 vs. 0.18); predicted 100-fold greater aqueous solubility |
| Conditions | Predicted values derived from standard QSAR models (ALogP, molecular weight). Comparator affinity data from Jurkat cell luciferase reporter assay and mouse whole-blood IL-17A ELISA (BindingDB). |
Why This Matters
For procurement decisions, this means the compound offers a drastically different physicochemical risk profile that may be preferable when high selectivity and favorable PK are required, even if absolute potency is lower.
- [1] BindingDB entry for BDBM50545542 (CHEMBL4641912). Affinity data for RORα and RORγ. Accessed via UCSD BindingDB. View Source
- [2] Leeson, P.D. & Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 2007. View Source
